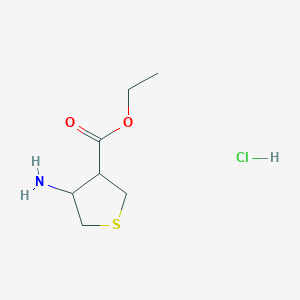
Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to reduce the environmental impact of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its stable thiophene ring structure.
作用机制
The mechanism of action of ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids . The exact molecular pathways involved depend on the specific application and target organism.
相似化合物的比较
Methyl 3-aminothiophene-4-carboxylate hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
Ethyl acetoacetate: Contains a similar ester functional group but lacks the thiophene ring.
Uniqueness: Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride is unique due to its combination of an amino group, a thiophene ring, and an ester functional group. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities .
属性
分子式 |
C7H14ClNO2S |
|---|---|
分子量 |
211.71 g/mol |
IUPAC 名称 |
ethyl 4-aminothiolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)5-3-11-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H |
InChI 键 |
LKDOFCGNYRZWAW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CSCC1N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



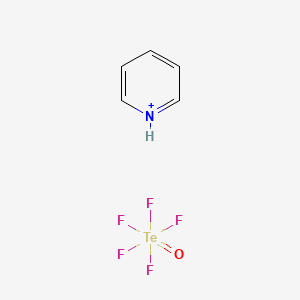
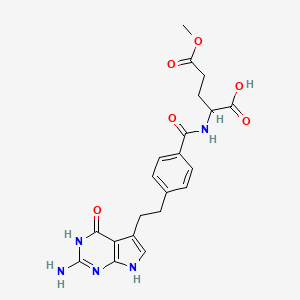
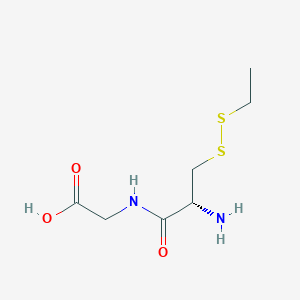
![(R)-1-{(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12062889.png)
![(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B12062892.png)
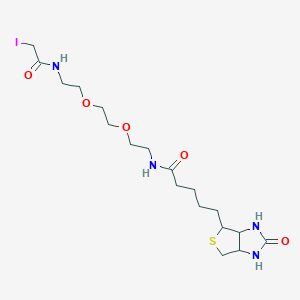

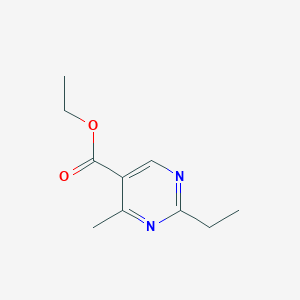
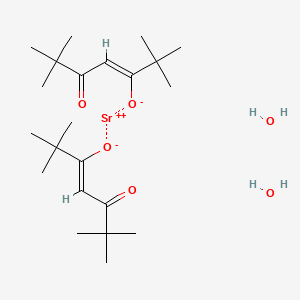


![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)

